4-Chloro-2-hydroxybenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-hydroxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSAGLFDHZIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407361 | |
| Record name | 4-chloro-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65920-15-2 | |
| Record name | 4-chloro-2-hydroxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Hydroxybenzohydrazide and Its Derivatives
Crystallographic Investigations: X-ray Diffraction Studies
X-ray diffraction is a powerful tool for determining the precise arrangement of atoms within a crystalline solid. For derivatives of 4-Chloro-2-hydroxybenzohydrazide, these studies reveal critical details about their conformation and how they interact in the solid state.
The presence of substituents on the aromatic rings can influence this conformation. Theoretical and spectroscopic investigations on related compounds like 2-halophenols suggest that weak intramolecular hydrogen bonding exists in 2-chloro, 2-bromo, and 2-iodophenol. rsc.org This type of interaction is crucial in dictating the preferred orientation of functional groups within the molecule. The formation of these intramolecular hydrogen bonds can lead to a more rigid structure. chemistryguru.com.sglibretexts.org
Beyond the individual molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice, a study of crystal packing and intermolecular interactions. In the crystal structure of 4-Chloro-N'-(2-hydroxybenzylidene)benzohydrazide monohydrate, molecules are linked into a two-dimensional network. nih.gov This network is formed through intermolecular O—H···O and N—H···O hydrogen bonds, which involve the water molecules of crystallization. nih.gov
Vibrational Spectroscopic Analysis: FT-IR and FT-Raman
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a fingerprint of the functional groups present in a molecule.
In derivatives of this compound, characteristic vibrational bands can be assigned to specific molecular motions. For a related hydrazone, 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide, the intense band observed between 1645–1650 cm⁻¹ is attributed to the C=O stretching vibration. tandfonline.com The strong absorption at 1612 cm⁻¹ is assigned to the imine (-CH=N-) group. tandfonline.com The N-H stretching band in hydrazones is typically observed around 3173 cm⁻¹.
The position of these bands can be sensitive to the electronic environment and hydrogen bonding. For example, the O-H stretching frequency is known to shift to lower energy (lower frequency) and broaden upon hydrogen bonding. libretexts.org
Table 1: Key FT-IR Vibrational Frequencies for a Related Hydrazone Derivative
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=O (carbonyl) | 1645–1650 | tandfonline.com |
| C=N (imine) | 1612 | tandfonline.com |
| N-H | ~3173 | |
| O-H | ~3333 | researchgate.net |
Data for 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
For derivatives of this compound, the ¹H NMR spectrum reveals distinct signals for each type of proton. Aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm), with their splitting patterns providing information about their substitution pattern on the benzene (B151609) ring. Protons of the hydrazide moiety (N-H) and hydroxyl group (O-H) often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is typically observed in the range of δ 160-170 ppm. Aromatic carbons resonate in the region of δ 110-160 ppm.
For example, in a related compound, 4-hydroxy-(2-hydroxybenzylidene)benzohydrazide, the ¹³C NMR spectrum shows eleven distinct signals corresponding to the different carbon environments in the molecule. researchgate.net The chemical shifts range from approximately 115 ppm to 162 ppm. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for Benzohydrazide (B10538) Derivatives
| Nucleus | Chemical Shift Range (ppm) | Notes |
| ¹H | 6.5 - 8.5 | Aromatic protons |
| 8.0 - 12.0 | NH and OH protons (can be broad and variable) | |
| ¹³C | 110 - 160 | Aromatic carbons |
| 160 - 170 | Carbonyl carbon (C=O) |
Note: These are general ranges and can vary depending on the specific derivative and solvent used.
Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Characteristics
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. sci-hub.se Molecules with conjugated π-systems, such as benzohydrazide derivatives, exhibit characteristic absorption bands. youtube.com
The UV-Vis spectrum of a hydrazone derivative, 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide, shows absorption maxima at 218, 297, 340, and 400 nm. tandfonline.com These absorptions are due to π → π* and n → π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. While not as commonly reported for this specific class of compounds, the presence of extended conjugation and aromatic rings suggests that some derivatives may exhibit fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the molecular structure and environment.
Mass Spectrometric Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
In the mass spectrum of a benzohydrazide derivative, the molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation of the molecule in the mass spectrometer leads to the formation of characteristic fragment ions. For aromatic chloro compounds, the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) results in a characteristic M+2 peak. miamioh.edu
Common fragmentation pathways for hydrazides can involve cleavage of the N-N bond, the C-N bond, and loss of small molecules like water or carbon monoxide. The analysis of these fragmentation patterns can help to confirm the proposed structure of the molecule. For instance, in related phthalazine-dione derivatives, fragmentation often involves the loss of nitrogen, carbon monoxide, and other small fragments. raco.cat
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. It provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and sometimes Sulfur) within a molecule. This data is crucial for verifying the empirical formula of a compound, which, in conjunction with molecular weight determination, helps to establish its molecular formula. For this compound and its derivatives, elemental analysis serves as a primary confirmation of their successful synthesis and purity, ensuring that the experimentally determined elemental composition aligns with the theoretically calculated values.
The theoretical elemental composition of this compound is derived from its molecular formula, C₇H₇ClN₂O₂. The calculated percentages provide a benchmark against which experimental results are compared.
| Element | Calculated (%) |
|---|---|
| Carbon (C) | 45.06 |
| Hydrogen (H) | 3.78 |
| Nitrogen (N) | 15.01 |
| Chlorine (Cl) | 19.00 |
| Oxygen (O) | 17.15 |
Research on various derivatives of this compound, particularly Schiff bases formed by condensing the hydrazide with different aldehydes, further relies on elemental analysis for structural confirmation. The close agreement between the calculated and experimentally found percentages for Carbon, Hydrogen, and Nitrogen validates the proposed structures of these new molecules.
Detailed research findings from studies on closely related derivatives, such as those of 4-chlorobenzohydrazide, demonstrate the application and importance of this analytical method. For instance, the elemental analysis of Schiff bases derived from the condensation of 4-chlorobenzohydrazide with various substituted benzaldehydes has been reported. The experimental values obtained were in strong agreement with the calculated values, confirming the formation of the target compounds.
Below are data tables summarizing the elemental analysis findings for several derivatives.
| Elemental Analysis Data for 4-chlorobenzohydrazide Derivatives | |||||
|---|---|---|---|---|---|
| Compound | Molecular Formula | Analysis | C% | H% | N% |
| N'-(2-hydroxybenzylidene)-4-chlorobenzohydrazide | C₁₄H₁₁ClN₂O₂ | Calculated | 61.21 | 4.04 | 10.20 |
| Found | 61.10 | 3.90 | 10.10 | ||
| N'-(4-chlorobenzylidene)-4-chlorobenzohydrazide | C₁₄H₁₀Cl₂N₂O | Calculated | 54.39 | 3.26 | 9.06 |
| Found | 54.20 | 3.10 | 8.90 | ||
| N'-(4-methoxybenzylidene)-4-chlorobenzohydrazide | C₁₅H₁₃ClN₂O₂ | Calculated | 62.40 | 4.54 | 9.70 |
| Found | 62.10 | 4.40 | 9.60 | ||
| N'-(4-nitrobenzylidene)-4-chlorobenzohydrazide | C₁₄H₁₀ClN₃O₃ | Calculated | 55.37 | 3.32 | 13.84 |
| Found | 55.20 | 3.20 | 13.70 |
These findings underscore the reliability of elemental analysis as a primary tool for the structural elucidation of novel benzohydrazide derivatives. The consistency between theoretical and experimental data provides a solid foundation for further spectroscopic and crystallographic studies.
Computational Chemistry and Theoretical Insights into 4 Chloro 2 Hydroxybenzohydrazide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular geometry and electronic properties of 4-Chloro-2-hydroxybenzohydrazide and its analogs. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311G(d,p), is a commonly used method for these computations. researchgate.net These calculations provide optimized molecular structures, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net
For instance, in a study of a related compound, (E)-4-chloro-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (B10538), DFT calculations were performed to determine its geometrical parameters, which were then compared with XRD values. researchgate.net Such studies often involve the calculation of various thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, which offer insights into the stability of the molecule. nih.gov
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical behavior. Several theoretical tools are employed to analyze the electronic characteristics of this compound, providing a deeper understanding of its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govaimspress.com
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govaimspress.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov For various hydrazone derivatives, the HOMO and LUMO energy levels are calculated to predict their reactivity. nih.govaimspress.com The distribution of these frontier orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower stability. nih.govaimspress.com |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from a stable system. nih.gov |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | A larger value indicates a "harder" molecule with lower reactivity. nih.govnih.gov |
| Global Softness (S) | S = 1 / (2η) | A larger value indicates a "softer" molecule with higher reactivity. nih.gov |
| Electronegativity (χ) | χ = -μ | The power of an atom or group of atoms to attract electrons. nih.gov |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential) that are prone to nucleophilic attack. dtic.mil
In studies of related compounds, MEP analysis has been used to identify potential reactive sites. researchgate.net For instance, the negative potential regions are often located over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. aiu.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). wisc.eduwisc.edu NBO analysis is used to quantify the delocalization of electron density, which is a key factor in understanding the stability arising from conjugation and hyperconjugation.
The analysis provides information on the occupancy of each NBO, with deviations from the ideal integer values (2 for a lone pair or bond, 1 for a radical) indicating electron delocalization. wisc.edu This method allows for a quantitative assessment of donor-acceptor interactions within the molecule, providing insights into the strength of various intramolecular interactions. wisc.edu
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov
For derivatives of this compound, molecular docking studies can be performed to predict their binding affinity and interaction patterns with specific biological targets. nih.gov These simulations can reveal crucial information about the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov For example, a study on a related Schiff base compound involved docking it against a liver cancer protein marker to predict its binding affinity and interactions. researchgate.net The results of docking studies are often expressed as a binding energy or a scoring function, where a lower value typically indicates a more stable complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are built by correlating molecular descriptors (physicochemical, electronic, or steric properties) with the observed biological activity. nih.gov
These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design and optimization of more potent molecules. nih.gov For a series of compounds related to this compound, a QSAR model could be developed to identify the key structural features that contribute to a specific biological activity. nih.gov The interpretation of the molecular descriptors in the QSAR model can provide valuable insights into the mechanism of action and guide the rational design of new derivatives with improved properties. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (E)-4-chloro-N'-(2,4-dihydroxy-benzylidene) benzohydrazide |
| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate |
| 4-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide monohydrate |
| 4-{(2E)−2-[(thiophen-2-yl)methylidene]hydrazinyl}benzoic acid |
| 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide |
| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate |
| 2-hydroxy-4-methoxybenzaldehyde-4phenyl thiosemicarbazone |
| N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide |
| 4-Chloro-2-hydroxybenzaldehyde |
| N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide |
| diorganotin(IV) 2-chloridophenylacetohydroxamate |
Coordination Chemistry of 4 Chloro 2 Hydroxybenzohydrazide and Its Metal Complexes
Ligand Behavior and Coordination Modes of 4-Chloro-2-hydroxybenzohydrazide Analogues
Hydrazones, including analogues of this compound, are a versatile class of ligands in coordination chemistry due to their flexible coordination behavior. These compounds typically possess multiple donor atoms, such as nitrogen and oxygen, which allows them to bind to metal ions in various modes. The coordination behavior is influenced by several factors, including the substituents on the benzohydrazide (B10538) and the aldehyde or ketone moiety, the nature of the metal ion, the reaction conditions, and the pH of the medium. mtct.ac.in
In their neutral form, hydrazones can act as bidentate ligands, coordinating to a metal center through the carbonyl oxygen and the azomethine nitrogen. researchgate.net However, they can also undergo tautomerization from the amido to the iminol form, especially in solution. mtct.ac.in This deprotonated iminol form allows for coordination as a monobasic bidentate or tridentate ligand, involving the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. thepharmajournal.com The presence of a hydroxyl group at the ortho position of the benzaldehyde (B42025) ring, as in this compound, introduces an additional coordination site, enabling the ligand to act as a tridentate ONO donor. akjournals.com
The coordination can lead to the formation of stable five- or six-membered chelate rings with the metal ion, a phenomenon that enhances the stability of the resulting complex. mtct.ac.in The steric and electronic effects of substituents on the ligand framework play a crucial role in determining the stereochemistry of the resulting metal complexes. mtct.ac.in For instance, the presence of bulky groups can influence the geometry around the metal center.
Furthermore, the hydrazone backbone can be modified to include other donor atoms, such as sulfur or additional nitrogen atoms in heterocyclic rings, which increases the denticity of the ligand. mtct.ac.in This versatility in coordination modes allows for the formation of a wide array of metal complexes with diverse geometries and nuclearities, including mononuclear, dinuclear, and polynuclear structures. frontiersin.orgnih.gov In some cases, the phenolate (B1203915) oxygen from the hydroxyl group can act as a bridge between two metal centers, leading to the formation of dimeric complexes. mtct.ac.in
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound analogues typically involves the reaction of the hydrazone ligand with a suitable metal salt in an appropriate solvent, often an alcohol like methanol (B129727) or ethanol (B145695). The reaction is frequently carried out under reflux to ensure completion. mtct.ac.in The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different compositions, such as 1:1 or 1:2 metal-to-ligand ratios. researchgate.netresearchgate.net The nature of the anion in the metal salt can also influence the composition and structure of the final complex. researchgate.net In some synthetic procedures, a base may be added to facilitate the deprotonation of the ligand. mtct.ac.in
The resulting metal complexes are often colored solids and can be characterized by a variety of spectroscopic and analytical techniques. chemistryjournal.netjchemlett.com
Key Characterization Techniques:
| Technique | Information Obtained |
| Elemental Analysis (CHN) | Determines the elemental composition of the complex, which helps in confirming the proposed stoichiometry. chemistryjournal.net |
| Infrared (IR) Spectroscopy | Provides information about the coordination sites of the ligand. Changes in the vibrational frequencies of the C=O, C=N, and O-H groups upon complexation indicate their involvement in bonding to the metal ion. derpharmachemica.com |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and helps in proposing the geometry around the metal ion (e.g., octahedral, tetrahedral, square planar). researchgate.netchemistryjournal.net |
| ¹H NMR Spectroscopy | Used to characterize the ligand and can provide information about the coordination environment in diamagnetic complexes. derpharmachemica.com |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion. researchgate.netnih.gov |
| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing information about whether anions are coordinated or present as counter-ions. chemistryjournal.net |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govmdpi.com |
| Thermal Analysis (TGA/DTA) | Studies the thermal stability of the complexes and can reveal the presence of coordinated or lattice solvent molecules. chemistryjournal.net |
These characterization methods collectively provide a comprehensive understanding of the composition, structure, and bonding in the synthesized transition metal complexes.
Structural Diversity and Geometries of Metal-Hydrazide Complexes
Metal complexes of hydrazides, including those derived from this compound, exhibit a remarkable structural diversity and a wide range of coordination geometries. The coordination number and geometry are primarily dictated by the nature of the metal ion, the coordination mode of the hydrazide ligand, and the presence of any co-ligands or counter-ions. researchgate.netcsbsju.edu
Common coordination numbers for transition metal complexes are 4, 5, and 6, leading to several possible geometries. csbsju.edu
Common Geometries in Metal-Hydrazide Complexes:
| Coordination Number | Geometry |
| 4 | Tetrahedral or Square Planar csbsju.edu |
| 5 | Square Pyramidal or Trigonal Bipyramidal csbsju.edu |
| 6 | Octahedral researchgate.netcsbsju.edu |
For instance, Cu(II) complexes with hydrazone ligands have been reported to adopt square planar, square pyramidal, and distorted octahedral geometries. researchgate.nettandfonline.com The flexibility of the hydrazone ligand allows it to adapt to the preferred coordination environment of the metal ion. For example, a tridentate ONO donor ligand can coordinate to a metal ion to form a mononuclear complex, or it can bridge two metal centers to form a dinuclear or polynuclear structure. akjournals.comfrontiersin.org
Electrochemical Properties and Redox Behavior of Metal Complexes
In many cases, the metal center can undergo reversible or quasi-reversible redox processes. For example, Fe(II)/Fe(III) and Cu(I)/Cu(II) redox couples are commonly observed in their respective hydrazone complexes. acs.org The formal reduction potential of these processes can be tuned by modifying the electronic properties of the ligand. Electron-donating or electron-withdrawing groups on the hydrazone backbone can shift the redox potentials to more negative or positive values, respectively.
Interestingly, the hydrazone ligand itself can be redox-active. The azomethine (C=N) group can be reduced, and in some cases, the ligand can be oxidized, leading to the formation of ligand-based radicals. acs.org This "non-innocent" behavior of the ligand, where it actively participates in the redox chemistry of the complex, adds another layer of complexity and potential for interesting reactivity. mdpi.com
The electrochemical behavior of these complexes can be summarized as follows:
Metal-Centered Redox Processes: The metal ion can be oxidized or reduced, leading to changes in its oxidation state. acs.org
Ligand-Centered Redox Processes: The hydrazone ligand can undergo redox reactions, often involving the imine bond or other redox-active moieties. acs.org
Coupled Electron-Proton Transfer: In some systems, the redox events are coupled with proton transfer, particularly when the ligand has acidic or basic sites. acs.org
The study of the electrochemical properties is crucial for understanding the potential applications of these complexes in areas such as catalysis, where redox cycling is a key step, and in the design of molecular sensors. nih.govwvu.edu
Pharmacological and Biological Research on 4 Chloro 2 Hydroxybenzohydrazide and Analogues
Antimicrobial Activities: Antibacterial and Antifungal Efficacy
Derivatives of 4-Chloro-2-hydroxybenzohydrazide have shown notable antimicrobial properties. A series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, referred to as diamides, were evaluated for their bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and a reference strain of S. aureus. nih.gov One of the most potent compounds, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, demonstrated a rapid, concentration-dependent bactericidal effect against an MRSA isolate. nih.gov In general, the bactericidal potency of the tested diamides was found to be significant, with many compounds showing a ≥3 log10 CFU/mL decrease in bacterial count at 4 times their minimum inhibitory concentration (MIC). nih.gov
Hydrazone derivatives have also been a focal point of antimicrobial research. nih.gov For example, 4-Chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide was synthesized and tested for preliminary antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and the fungus Candida albicans. researchgate.net Another study reported that 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, an analogue, showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values of 8 µg/mL. mdpi.com The presence of electron-withdrawing groups on the phenyl ring has been suggested to enhance antibacterial activity. nih.gov
The antifungal potential of these compounds has also been explored. Acylhydrazones bearing a 5-chloro-2-hydroxyphenyl moiety showed significant activity against Candida species, with MIC80 values ranging from 0.5 to 4 µg/mL. mdpi.com Hydrazide-hydrazones derived from 4-hydroxybenzoic acid, particularly those with a hindered tert-butyl-salicylic aldehyde unit, demonstrated strong antifungal activity against Botrytis cinerea and Cerrena unicolor. nih.gov One such derivative almost completely inhibited the growth of Sclerotinia sclerotiorum, a fungus that causes white mold disease in various plants. nih.gov
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Analogue | Target Organism(s) | Key Finding(s) | Reference(s) |
|---|---|---|---|
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | Methicillin-resistant Staphylococcus aureus (MRSA) | Rapid, concentration-dependent bactericidal effect. | nih.gov |
| 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | MIC of 8 µg/mL. | mdpi.com |
| 4-Chloro-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide | S. aureus, E. coli, K. pneumoniae, C. albicans | Preliminary antibacterial and antifungal activity observed. | researchgate.net |
| Acylhydrazones with 5-chloro-2-hydroxyphenyl moiety | Candida albicans, Candida glabrata | MIC80 = 0.5–4 µg/mL. | mdpi.com |
Mechanistic Aspects of Antimicrobial Action
The mechanism by which these compounds exert their antimicrobial effects is a critical area of investigation. Studies on related structures provide insight into potential mechanisms. For instance, research on 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) against S. aureus revealed that the compound targets the cell membrane. nih.gov Treatment with HMB led to an increased release of intracellular proteins and nucleic acids, indicating membrane damage. nih.gov This was further supported by assays showing increased membrane permeability. nih.gov It is plausible that this compound analogues, which share structural similarities, may operate through a similar membrane-disrupting mechanism. Some hydrazide-hydrazone derivatives are also thought to inhibit virulence factors in bacteria like Pseudomonas aeruginosa, including motility and biofilm formation. nih.gov
Resistance Modulation Studies
An important aspect of antimicrobial research is the potential for new compounds to overcome existing drug resistance. Analogues of this compound have shown promise in this area. For example, a study on 2-hydroxy-4-methoxybenzaldehyde found that it could sensitize MRSA to the antibiotic tetracycline, suggesting a role in combating resistance. nih.gov This indicates that such compounds could potentially be used in combination therapies to restore the efficacy of older antibiotics against resistant strains.
Antioxidant Potency and Free Radical Scavenging Mechanisms
Several analogues of this compound have been evaluated for their antioxidant properties. The presence of hydroxyl (-OH) groups on the aromatic ring is often associated with antioxidant activity. nih.gov In a study of novel benzoxazole (B165842) and naphthoxazole analogs, some compounds demonstrated significant antioxidant properties, with one of the most active compounds showing an IC50 value of 0.214 µM in a 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.gov Structure-activity relationship studies on flavonoids suggest that a 3-OH group plays a positive role in antioxidant activities. nih.gov While direct data on this compound itself is limited in the provided results, the activity of its hydroxylated analogues suggests that it could be a scaffold for developing potent antioxidants.
Enzyme Inhibition Profiles and Biochemical Interventions
The ability of this compound analogues to inhibit specific enzymes is a significant area of pharmacological research. Hydrazone derivatives, in particular, have been identified as inhibitors of various enzymes.
Hydrazones based on 4-(Trifluoromethyl)benzohydrazide have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the nervous system. nih.gov Another study on novel benzoxazole and naphthoxazole analogs identified a compound with nanomolar activity against AChE (IC50 = 58 nM) and moderate activity against BuChE (IC50 = 981 nM). nih.gov
Furthermore, hydrazones derived from 4-hydroxybenzohydrazide have been studied as inhibitors of laccase, an enzyme utilized by various plant pathogens. nih.gov This inhibition could be a mechanism for the fungicidal properties observed in these compounds. nih.gov The broad inhibitory profile of the hydrazone class suggests that this compound could serve as a precursor for designing targeted enzyme inhibitors.
Anticancer and Cytotoxic Investigations
The anticancer potential of this compound analogues has been extensively investigated against various human cancer cell lines. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity. mdpi.com The compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol demonstrated significant growth inhibition against several cancer cell lines, including CNS cancer (SNB-19) and non-small cell lung cancer (NCI-H460). mdpi.com Molecular docking studies suggested that these compounds may act by inhibiting tubulin polymerization. mdpi.com
In another study, a quinazoline-chalcone derivative, which can be considered an analogue, displayed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.govrsc.org Furthermore, novel selenium-containing acylselenoureas and Se-acylisoselenoureas have been reported as potent antiproliferative agents. One such compound induced apoptosis in prostate cancer cells, partially through the production of reactive oxygen species (ROS). mdpi.com
A study on novel benzoxazole and naphthoxazole analogs found that a derivative containing a chlorine atom exhibited anticancer activity in the low micromolar range (IC50 = 2.18–2.89 µM) against a panel of human cancer cell lines, with an activity profile similar to the established drug cisplatin. nih.gov Importantly, this compound was not toxic to normal human cells at these concentrations. nih.gov
Table 2: Anticancer Activity of Selected this compound Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity/Potency | Reference(s) |
|---|---|---|---|
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | CNS Cancer (SNB-19), Lung Cancer (NCI-H460) | Significant growth inhibition (PGI = 65.12% and 55.61% respectively). | mdpi.com |
| Quinazoline-chalcone derivative (14g) | Leukemia (K-562), Colon (HCT-116), Melanoma (LOX IMVI) | GI50 values between 0.622–1.81 μM. | nih.govrsc.org |
| Naphtho[1,2-d] nih.govnih.govoxazole analog with chlorine | Various human cancer cell lines | IC50 = 2.18–2.89 µM. | nih.gov |
| Selenium-containing compound 4 | Breast (MDA-MB-231), Lung (HTB-54), Prostate (DU-145), Colon (HCT-116) | IC50 values lower than 10 µM; induces apoptosis. | mdpi.com |
Other Biological Activities: Anti-inflammatory, Antitubercular, Antimalarial, Anti-HIV, Antiplatelet, Anticonvulsant, Anti-leishmanial, Insecticidal, Nematicidal, and Fungicidal Potentials
The versatile hydrazide-hydrazone scaffold has been explored for a wide array of other biological activities. nih.gov
Antitubercular Activity : A series of 5-chloro- and 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides were screened for primary in vitro activity against mycobacterial strains, showing activity comparable to or higher than the standard drug isoniazid. nih.gov
Anti-HIV/Antiviral Activity : While direct anti-HIV data for this compound was not found in the provided results, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were reported as potent inhibitors of human adenovirus (HAdV). nih.gov Some of these compounds were found to target the HAdV DNA replication process. nih.gov
Fungicidal Potential : As detailed in the antimicrobial section, hydrazide-hydrazone derivatives have shown significant fungicidal activity against various plant-pathogenic fungi like Sclerotinia sclerotiorum, Botrytis cinerea, and Alternaria solani. nih.govmdpi.com
Information regarding anti-inflammatory, antimalarial, antiplatelet, anticonvulsant, anti-leishmanial, insecticidal, and nematicidal activities for this compound or its direct analogues was not prominent in the provided search results. However, the broad bioactivity of the general class of hydrazide-hydrazones suggests that these are plausible areas for future investigation. nih.gov
Structure-Activity Relationship (SAR) Derivations for Optimized Biological Responses
The exploration of this compound and its analogues has revealed critical insights into the relationship between their chemical structures and biological activities. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic potential and selectivity. The core structure, featuring a salicylic (B10762653) acid hydrazide moiety with a chlorine atom at position 4, serves as a versatile scaffold for modifications. Research has demonstrated that alterations to this basic framework can significantly influence the pharmacological profile, leading to compounds with potent antimicrobial, antioxidant, and anticancer activities.
The hydrazide group (-CONHNH2) is a key functional component, often acting as a linker or a pharmacophore itself. A common and effective modification involves the condensation of the terminal amino group of the hydrazide with various aromatic or heterocyclic aldehydes to form hydrazone derivatives (Schiff bases). The resulting azomethine group (-NH–N=CH-) is frequently credited with enhancing biological effects. mdpi.com
SAR studies on analogues of this compound have elucidated several key trends:
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzohydrazide (B10538) moiety are crucial. The presence of the hydroxyl group at position 2 and the chloro group at position 4 are foundational to the activity of many analogues. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets. nih.gov
Modifications of the Hydrazide Moiety: The formation of hydrazones by reacting the hydrazide with different aldehydes introduces a wide range of functionalities. The substituents on the aldehyde-derived portion of the molecule dramatically affect activity. For instance, in a series of 2-hydroxybenzohydrazide (B147611) derivatives, the introduction of a methoxy (B1213986) group on the benzylidene ring, as in N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide, was found to confer greater activity against E. coli. researchgate.netfip.org This highlights the impact of electronic and steric factors of the substituent on antibacterial potency.
Antifungal Activity: In the development of antifungal agents, derivatives of 4-chloro-2H-thiochromenes featuring nitrogen-containing side chains have shown significant promise. nih.gov Notably, compounds designated as 10e and 10y exhibited potent activity against a variety of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Candida tropicalis, with low Minimum Inhibitory Concentrations (MICs). nih.gov This suggests that incorporating the 4-chloro-substituted ring into a larger, more complex heterocyclic system can lead to potent and selective antifungal agents. nih.gov
Anticancer and Enzyme Inhibition: Structural modifications have also been explored to develop potent enzyme inhibitors for cancer therapy. A study on Anoctamin 1 (ANO1) inhibitors, based on a (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) scaffold, revealed that specific substitutions are key to high potency. nih.gov The derivative 5f emerged as the most potent inhibitor with an IC₅₀ value of 22 nM and demonstrated excellent selectivity for ANO1 over ANO2. nih.gov This derivative's ability to inhibit the proliferation of cancer cell lines expressing high levels of ANO1 underscores the success of SAR-guided optimization. nih.gov
Antioxidant and Antibacterial Activity: Research on 2-hydroxy benzyl (B1604629) hydrazide congeners identified several compounds with significant antioxidant and antibacterial properties. jchr.org Compound C-7 showed a greater zone of inhibition against S. aureus and E. coli than the standard drug ciprofloxacin. jchr.org Furthermore, compounds C-2 , C-3 , and C-7 displayed notable radical scavenging activity. jchr.org These findings indicate that the 2-hydroxy benzyl hydrazide framework is a promising template for developing dual-action therapeutic agents.
The data from these studies can be summarized to highlight the structure-activity relationships.
Table 1: SAR of 2-Hydroxy Benzyl Hydrazide Analogues
| Compound ID | Biological Activity | Key Finding |
|---|---|---|
| C-2 | Antioxidant | Good radical scavenging activity (85.64% RSA). jchr.org |
| C-3 | Antioxidant | Good radical scavenging activity (86.49% RSA). jchr.org |
| C-7 | Antibacterial & Antioxidant | Zone of inhibition: 2.0 cm (S. aureus), 2.1 cm (E. coli). jchr.org Excellent radical scavenging activity (91.45% RSA). jchr.org |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Antibacterial | Shows greater activity against E. coli compared to other benzylidene derivatives. researchgate.netfip.org |
Table 2: SAR of 4-Chloro-Substituted Analogues in Antifungal and Anticancer Research
| Compound ID | Parent Scaffold | Biological Activity | Key Finding |
|---|---|---|---|
| 10e | 4-chloro-2H-thiochromene | Antifungal | Potent activity against various fungal pathogens with low MICs. nih.gov |
| 10y | 4-chloro-2H-thiochromene | Antifungal | Potent activity against various fungal pathogens with low MICs. nih.gov |
| 5f | Ani9 derivative | ANO1 Inhibition (Anticancer) | Most potent inhibitor with an IC₅₀ of 22 nM and >1000-fold selectivity for ANO1 over ANO2. nih.gov |
Advanced Applications and Future Research Directions for 4 Chloro 2 Hydroxybenzohydrazide
Applications in Advanced Analytical Methodologies
The inherent chemical properties of 4-Chloro-2-hydroxybenzohydrazide make it a promising candidate for the development of advanced analytical methodologies. The hydrazone derivatives of this compound, formed by the condensation of the hydrazide with an aldehyde or ketone, are of particular interest due to their potential as chemosensors.
Hydrazones are known to form stable, luminescent covalent-organic polymers (COPs) that can be used for the ultrafast detection of substances like nitro-explosives. nih.govrsc.org The mechanism often involves fluorescence quenching, where the presence of the analyte diminishes the fluorescence of the polymer, allowing for highly sensitive detection. nih.govrsc.org The electron-rich π-systems and hydrogen-bonding capabilities of the hydrazone unit are key to this functionality. nih.gov
Furthermore, fluorescein (B123965) hydrazones have demonstrated the ability to selectively detect metal ions. rsc.org For example, a fluorescein hydrazone synthesized from fluorescein hydrazide and 3,5-dinitrosalicylaldehyde (B1217618) can detect Cu²⁺ ions through a distinct color change and a new peak in its absorption spectrum. rsc.org This same compound can also detect Hg²⁺ ions through a significant enhancement in its fluorescence. rsc.org Given that this compound can be readily converted into various hydrazone derivatives, it holds the potential for the development of novel sensors for a range of analytes. The specific substitution pattern of this compound, including the chloro and hydroxyl groups, could be leveraged to fine-tune the selectivity and sensitivity of these sensors for specific metal ions or other target molecules.
| Potential Analytical Application | Underlying Principle | Key Structural Feature | Example from Related Compounds |
| Detection of Nitro-explosives | Fluorescence Quenching | Hydrazone-based Covalent-Organic Polymers | Luminescent COPs for ultrafast detection nih.govrsc.org |
| Metal Ion Sensing | Colorimetric and Fluorometric Changes | Hydrazone-Metal Ion Complexation | Fluorescein hydrazone for Cu²⁺ and Hg²⁺ detection rsc.org |
Exploration in Materials Science: Photoactive and Non-linear Optical Properties
The field of materials science is constantly in search of new molecules with unique optical properties. This compound and its derivatives are promising candidates for the development of photoactive and non-linear optical (NLO) materials.
The luminescent properties of hydrazones are well-documented. nih.govrsc.orgacs.org These molecules can exhibit fluorescence, and their emission properties can be tuned by altering the chemical structure. acs.org For instance, the formation of BF₂–hydrazone complexes can lead to rigidification-induced emission, where the fluorescence quantum yield is significantly higher in the solid state than in solution. acs.org The presence of the chloro and hydroxyl groups on the phenyl ring of this compound can influence the electronic transitions within the molecule, thereby affecting its photoluminescent characteristics.
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for applications in optoelectronics and photonics. Hydrazone-based "push-pull" chromophores, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, have shown significant NLO properties. acs.org The hydrazone moiety can act as an electron donor, and the NLO response can be tuned by modifying the substituents on the aromatic rings. acs.org The chloro group on this compound, being an electron-withdrawing group, could play a crucial role in creating a push-pull system and enhancing the NLO properties of its derivatives.
| Property | Key Molecular Feature | Potential Application | Relevant Research on Related Compounds |
| Photoactivity (Luminescence) | Hydrazone moiety, substituents on phenyl ring | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes | Rigidification-induced emission in BF₂–hydrazone complexes acs.org |
| Non-linear Optics (NLO) | Push-pull electronic structure, π-conjugation | Optoelectronics, Photonics, Optical Switching | Hydrazone-based push-pull chromophores with tunable NLO properties acs.org |
| Crystal Engineering | Intermolecular hydrogen bonding, molecular conformation | Design of functional crystalline materials | Crystal structure analysis of benzohydrazide (B10538) derivatives nih.govresearchgate.netnih.gov |
Future Perspectives in Rational Drug Design and Development
The benzohydrazide and hydrazone moieties are recognized as important pharmacophores in medicinal chemistry, appearing in a wide range of biologically active compounds. derpharmachemica.comnih.govthepharmajournal.com This positions this compound as a valuable scaffold for the rational design and development of new therapeutic agents.
The hydrazide-hydrazone core is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. derpharmachemica.comnih.govthepharmajournal.com Derivatives of benzohydrazide have been investigated as inhibitors of various enzymes, making them attractive targets for drug discovery. nih.govnih.gov
The presence of a chlorine atom in a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. rsc.org Halogen atoms can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. rsc.org The "magic chloro" effect, as it is sometimes called, highlights the often-beneficial role of chlorine in drug design. rsc.org The 4-chloro substitution in this compound could therefore enhance its potential as a drug candidate or a lead compound for further optimization.
The hydroxyl group at the 2-position can also contribute to the biological activity of the molecule, potentially through hydrogen bonding interactions with the target protein. The combination of the chloro and hydroxyl groups, along with the versatile hydrazide moiety, provides a rich chemical space for the design of new drugs. For example, derivatives of 2,4-dihydroxybenzoic acid have shown significant antimicrobial and cytotoxic activities. mdpi.com Similarly, hydrazide-hydrazones of 4-hydroxybenzoic acid have been explored as potent antifungal agents. nih.govmdpi.com These findings suggest that this compound could be a promising starting point for the development of new drugs targeting a variety of diseases.
| Therapeutic Area | Role of this compound Scaffold | Key Structural Features | Examples from Related Compounds |
| Antimicrobial/Antifungal | Core structure for new antimicrobial agents | Hydrazone pharmacophore, chloro and hydroxyl substituents | Derivatives of 2,4-dihydroxybenzoic acid and 4-hydroxybenzoic acid with antimicrobial and antifungal activity mdpi.comnih.govmdpi.com |
| Anticancer | Scaffold for enzyme inhibitors and cytotoxic agents | Benzohydrazide moiety, potential for targeting specific proteins | Benzohydrazide derivatives as EGFR kinase inhibitors and mitofusin activators nih.govmdpi.com |
| Antiviral | Potential for developing new antiviral drugs | Hydrazone moiety | Hydrazone derivatives with reported antiviral activity minarjournal.com |
Sustainable Synthesis and Environmental Impact of this compound Production
The principles of green chemistry are increasingly important in the chemical industry, aiming to develop more environmentally friendly and sustainable processes. The synthesis of this compound and its derivatives is an area where these principles can be effectively applied.
Traditionally, the synthesis of hydrazides and hydrazones often involves the use of volatile organic solvents and may require long reaction times. orientjchem.org However, recent research has focused on developing greener synthetic methods. minarjournal.comorientjchem.orgmdpi.comtandfonline.comresearchgate.netchemmethod.com These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with the use of less solvent or even in solvent-free conditions. minarjournal.comresearchgate.netchemmethod.com
Solvent-free synthesis: Conducting reactions without a solvent, for example, by mechanical grinding, minimizes waste and avoids the use of potentially harmful substances. minarjournal.commdpi.com
Use of green catalysts: Employing reusable and non-toxic catalysts, such as L-proline, can make the synthesis more sustainable. mdpi.com
Use of greener solvents: When a solvent is necessary, using environmentally benign options like water or ethanol (B145695) is preferred over hazardous organic solvents. orientjchem.orgchemmethod.com
The synthesis of this compound would typically start from 4-chlorosalicylic acid or its ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). The application of green chemistry principles to this process could involve using microwave irradiation to accelerate the reaction and minimize energy consumption.
| Green Synthesis Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, potential for solvent-free conditions. minarjournal.comresearchgate.netchemmethod.com |
| Solvent-Free Synthesis | Conducting the reaction without a solvent, often through mechanical grinding. | Minimizes waste, avoids the use of hazardous solvents. minarjournal.commdpi.com |
| Green Catalysis | Employing reusable and non-toxic catalysts. | Reduced environmental impact, improved process efficiency. mdpi.com |
| Use of Greener Solvents | Utilizing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental pollution. orientjchem.orgchemmethod.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-2-hydroxybenzohydrazide and its derivatives?
- Methodological Answer : The compound is synthesized via condensation of hydrazides with carbonyl derivatives. For example, refluxing this compound (0.5 mmol) with aldehydes/ketones (0.5 mmol) in a 1:1 methanol/chloroform mixture with catalytic acetic acid (0.05 mL) for 5 hours yields Schiff base derivatives. Recrystallization from methanol improves purity . Adjusting solvent polarity (e.g., ethanol, DMF) or reaction time (18–24 hours) optimizes yields for sterically hindered substrates.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for -NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C-Cl (750–800 cm⁻¹). Compare with reference spectra for analogous hydrazides .
- NMR : Use -NMR to confirm hydrazide NH protons (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). -NMR verifies carbonyl carbons (δ 165–170 ppm) .
- X-ray Crystallography : Employ SHELXL for structure refinement. Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
Advanced Research Questions
Q. How can density functional theory (DFT) improve understanding of this compound’s electronic properties?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy in exchange-correlation energy and computational cost .
- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
- Validation : Compare computed IR/NMR spectra with experimental data to resolve discrepancies. For example, deviations in C=O stretching frequencies may indicate solvent effects or crystal packing .
Q. How to address crystallographic challenges in polymorphic forms exhibiting thermosalient effects?
- Methodological Answer :
- Phase Transition Analysis : Monitor thermal expansion coefficients (e.g., αc = 360 × 10⁻⁶ K⁻¹) via variable-temperature X-ray diffraction. Negative compressibility along specific axes (e.g., b-axis) can trigger mechanical motion .
- Software Tools : Use SHELXD for structure solution and Olex2 for visualization. Validate hydrogen bonding networks (e.g., N-H⋯O interactions) to explain lattice flexibility .
Q. How to evaluate structure-activity relationships (SAR) for antimicrobial derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., -Cl, -OCH₃) at the benzene ring to modulate lipophilicity. Test against Gram-positive/-negative bacteria via MIC assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to microbial targets (e.g., dihydrofolate reductase). Correlate docking scores (ΔG) with experimental IC₅₀ values .
Data Contradiction Resolution
Q. How to resolve conflicting data between computational and experimental vibrational spectra?
- Methodological Answer :
- Solvent Correction : Apply the SMD solvation model in DFT calculations to account for methanol/chloroform effects on peak shifts.
- Crystal Packing : Compare gas-phase DFT results with solid-state IR data. Discrepancies in NH stretching frequencies often arise from intermolecular hydrogen bonds in crystals .
Tables for Key Data
| Property | Experimental Value | Computational Value (B3LYP/6-311++G(d,p)) | Reference |
|---|---|---|---|
| C=O Stretching (cm⁻¹) | 1675 | 1683 | |
| C-Cl Stretching (cm⁻¹) | 785 | 792 | |
| Thermal Expansion (αc, K⁻¹) | 360 × 10⁻⁶ | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
